molecular formula C70H110N24O23S6 B15136551 H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2

H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2

Cat. No.: B15136551
M. Wt: 1848.2 g/mol
InChI Key: IDGKONGIJQBQTB-FYFRLMQSSA-N
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Description

The compound H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 is a synthetic peptide composed of multiple amino acids. This peptide has a complex structure with disulfide bonds formed between cysteine residues, contributing to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to scale up the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives under controlled pH and temperature.

Major Products

    Oxidation: Formation of disulfide-bonded peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Modified peptide with altered amino acid residues.

Scientific Research Applications

The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds contribute to its stability and ability to maintain a specific conformation, which is essential for its biological activity. The peptide can modulate signaling pathways by binding to its targets, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
  • H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2

Uniqueness

The uniqueness of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 lies in its specific sequence and the presence of multiple disulfide bonds, which enhance its stability and biological activity compared to similar peptides.

Properties

Molecular Formula

C70H110N24O23S6

Molecular Weight

1848.2 g/mol

IUPAC Name

(1R,4S,8R,10S,13R,18R,21S,24S,27S,30R,35R,41S,45R,50S,53S,56S,63R,68S)-63-amino-27-(4-aminobutyl)-24,50-bis(2-amino-2-oxoethyl)-8,45-dihydroxy-21-[(1R)-1-hydroxyethyl]-4-(1H-imidazol-5-ylmethyl)-53,56-dimethyl-2,5,11,20,23,26,29,36,39,42,48,51,54,57,64,67,70-heptadecaoxo-41,68-di(propan-2-yl)-15,16,32,33,60,61-hexathia-3,6,12,19,22,25,28,37,40,43,49,52,55,58,65,66,69-heptadecazapentacyclo[33.23.7.513,30.06,10.043,47]heptacontane-18-carboxamide

InChI

InChI=1S/C70H110N24O23S6/c1-28(2)51-67(114)89-44-25-123-121-23-42-58(105)77-18-50(100)90-52(29(3)4)70(117)94-20-35(97)14-47(94)65(112)83-38(15-48(73)98)60(107)80-30(5)55(102)79-31(6)56(103)86-43(24-120-118-21-36(72)57(104)87-42)63(110)84-40(12-33-17-76-27-78-33)69(116)93-19-34(96)13-46(93)66(113)88-45(64(111)91-51)26-122-119-22-41(54(75)101)85-68(115)53(32(7)95)92-61(108)39(16-49(74)99)82-59(106)37(81-62(44)109)10-8-9-11-71/h17,27-32,34-47,51-53,95-97H,8-16,18-26,71-72H2,1-7H3,(H2,73,98)(H2,74,99)(H2,75,101)(H,76,78)(H,77,105)(H,79,102)(H,80,107)(H,81,109)(H,82,106)(H,83,112)(H,84,110)(H,85,115)(H,86,103)(H,87,104)(H,88,113)(H,89,114)(H,90,100)(H,91,111)(H,92,108)/t30-,31-,32+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47?,51-,52-,53-/m0/s1

InChI Key

IDGKONGIJQBQTB-FYFRLMQSSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)C(C)C)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC5=CN=CN5)O)C(=O)N)[C@@H](C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N6C[C@@H](CC6C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC(=O)N)O)C(C)C)N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)C(C)C)NC(=O)C4CC(CN4C(=O)C(NC2=O)CC5=CN=CN5)O)C(=O)N)C(C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N1)C)CC(=O)N)O)C(C)C)N

Origin of Product

United States

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